5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Overview
Description
5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring with hydroxyl and dione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with phthalic anhydride in the presence of a suitable catalyst can lead to the formation of the desired benzoxazine derivative. The reaction typically requires heating and may be carried out in a solvent such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, increasing the efficiency and yield of the process. The use of mechanochemical techniques can also reduce the need for solvents, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The dione functional group can be reduced to form a diol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of nitro or halogenated benzoxazine derivatives.
Scientific Research Applications
5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[e][1,3]oxazine: Lacks the hydroxyl and dione functional groups, resulting in different chemical reactivity and biological activity.
4H-Benzo[d][1,3]oxazine: Contains a different ring structure, leading to variations in its chemical and biological properties.
Uniqueness
5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is unique due to the presence of both hydroxyl and dione functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile molecule for various applications.
Properties
IUPAC Name |
5-hydroxy-1,3-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-2-1-3-5-6(4)7(11)9-8(12)13-5/h1-3,10H,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCBGTYFKTPCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)NC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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